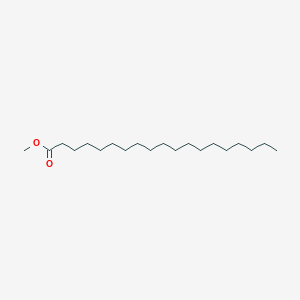

Methyl nonadecanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadecanoic Acid methyl ester can be synthesized through the esterification of nonadecanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Nonadecanoic Acid methyl ester often involves the transesterification of triglycerides found in natural fats and oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to produce the methyl ester along with glycerol as a byproduct .

Chemical Reactions Analysis

Types of Reactions

Nonadecanoic Acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form nonadecanoic acid.

Reduction: It can be reduced to form nonadecanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nonadecanoic acid.

Reduction: Nonadecanol.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

Fatty Acid Methyl Ester (FAME) Analysis:

Methyl nonadecanoate is frequently used as an internal standard in gas chromatography for determining the content of fatty acid methyl esters in biodiesel samples. Its stability and well-defined characteristics make it an ideal candidate for accurate quantification in complex mixtures .

Antitumor and Anticlastogenic Properties:

Research indicates that this compound may possess antitumor properties. Studies have suggested its potential role as an anticlastogenic agent, which could be beneficial in cancer research and therapy . The compound's ability to influence cellular mechanisms related to tumor growth warrants further investigation.

Pharmacological Applications

Mechanism of Action Studies:

this compound has been employed in studies exploring the mechanisms of various biological processes, including apoptosis and autophagy. Its role in signaling pathways related to inflammation and immune response is also being investigated, making it relevant for drug discovery and development .

Antioxidant Effects:

This compound has been studied for its antioxidant properties, particularly in conjunction with natural extracts such as ginseng. Research suggests that it may help protect unsaturated fatty acids from oxidative damage, which is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .

Biodiesel Production

Feedstock for Biodiesel:

this compound is a significant component in the production of biodiesel through transesterification processes. Its long-chain fatty acid structure contributes to the fuel's properties, including viscosity and combustion characteristics, making it a valuable feedstock for sustainable energy solutions .

Case Study 1: Antitumor Activity

A study conducted on various long-chain fatty acid methyl esters, including this compound, demonstrated significant inhibitory effects on cancer cell lines. The research highlighted the potential for these compounds to serve as lead structures for developing new anticancer drugs .

Case Study 2: Biodiesel Efficiency

In a comparative study assessing different fatty acid methyl esters for biodiesel production, this compound was shown to yield higher energy outputs compared to shorter-chain esters. This finding supports its use as a preferred feedstock in biodiesel formulations aimed at enhancing energy efficiency .

Mechanism of Action

The mechanism of action of Nonadecanoic Acid methyl ester involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl octadecanoate (stearic acid methyl ester): An 18-carbon saturated fatty acid ester.

Methyl eicosanoate (arachidic acid methyl ester): A 20-carbon saturated fatty acid ester.

Uniqueness

Nonadecanoic Acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its 19-carbon chain length makes it less common compared to other fatty acid methyl esters, providing unique characteristics in terms of melting point, solubility, and reactivity .

Biological Activity

Methyl nonadecanoate, also known as nonadecanoic acid methyl ester, is a fatty acid methyl ester with the molecular formula and a molecular weight of 312.53 g/mol. It is derived from nonadecanoic acid, a saturated fatty acid commonly found in various fats and oils. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic health.

- Chemical Name : this compound

- CAS Number : 1731-94-8

- Physical State : White, waxy solid

- Solubility : Insoluble in water; soluble in alcohol and ether

- Melting Point : Approximately 28 °C

Anticancer Activity

This compound has demonstrated significant anticancer properties. Research indicates that it inhibits the proliferation of HL-60 human promyelocytic leukemia cells with an IC50 value of 68 µM . This suggests that this compound may be a potential candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is not yet fully elucidated; however, it is believed to involve modulation of cell signaling pathways associated with apoptosis and cell cycle regulation. In vitro studies have shown that fatty acids can influence cancer cell metabolism and growth, potentially through the activation of specific receptors or pathways involved in cellular stress responses.

Other Biological Effects

In addition to its anticancer properties, this compound has been noted for its antisickling activity , which may have implications for the treatment of sickle cell anemia . This property highlights its potential role in hematological disorders.

Research Findings

Several studies have investigated the biological activities of this compound, revealing its diverse applications:

-

Anticancer Studies :

- A study reported the cytotoxic effects of this compound on various cancer cell lines, including HL-60 cells, showing a significant dose-dependent inhibition of cell proliferation .

- The compound's effects were compared with established chemotherapeutic agents, indicating that it may enhance the efficacy of existing treatments.

- Metabolic Studies :

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What methodological considerations are critical when using methyl nonadecanoate as an internal standard in lipid quantification?

this compound is widely employed as an internal standard in lipidomics due to its absence in most biological samples. Key considerations include:

- Spiking Protocol : Precisely calibrate the amount added to avoid saturation or under-detection. Studies suggest an optimal range of ≤16 nmol/g for phospholipid fatty acid (PLFA) analysis to maximize detection efficiency .

- Extraction Compatibility : Use solvent systems like chloroform-methanol-water (e.g., Bligh-Dyer method) to ensure co-extraction with target lipids while minimizing matrix interference .

- Instrument Calibration : Validate GC-MS or GC-TOF-MS parameters (e.g., ionization efficiency, retention time) using this compound-specific response curves .

Q. How can researchers efficiently extract this compound from complex biological matrices?

The Bligh-Dyer method is a gold standard for lipid extraction:

- Homogenize samples in chloroform:methanol (2:1 v/v) to form a monophasic system.

- Add chloroform and water to induce phase separation; this compound partitions into the chloroform layer.

- Purify the extract via solvent evaporation under nitrogen to prevent degradation .

- Note: Adjust solvent ratios for tissue-specific lipid recovery (e.g., muscle vs. plant tissues).

Q. What are the recommended storage conditions for this compound to ensure analytical reproducibility?

- Store at −20°C in airtight, amber vials to prevent oxidation.

- Dissolve in stable solvents like hexane or ethanol for long-term storage, avoiding aqueous solutions to mitigate hydrolysis .

- Pre-qualify batches via GC-MS to confirm purity (>98%) and absence of degradation peaks .

Advanced Research Questions

Q. How does the concentration of this compound impact detection sensitivity in metabolomic studies, and how can contradictions in data be resolved?

- Concentration-Dependent Effects : Increasing this compound levels enhance PLFA detection up to 16 nmol/g, beyond which signal suppression occurs due to column overload or ion competition in MS .

- Contradiction Mitigation :

- Perform dose-response optimization for each matrix (e.g., plasma vs. microbial cultures).

- Normalize data using secondary internal standards (e.g., adenosine monophosphate) for cross-platform validation .

Q. What advanced analytical strategies improve the quantification accuracy of this compound in non-targeted metabolomics?

- Dual Internal Standardization : Combine this compound (for GC-MS) with polar standards (e.g., AMP for LC-MS) to account for solvent polarity effects .

- Data Normalization : Apply VIP (Variable Importance in Projection) scores >0.7 to filter noise and retain statistically significant metabolites .

- Multi-Omics Integration : Correlate lipidomic data with transcriptomic profiles to contextualize this compound’s role in pathways like β-oxidation .

Q. How can researchers optimize experimental designs to investigate this compound’s metabolic interactions in model organisms?

- Stable Isotope Tracing : Use deuterated this compound to track incorporation into fatty acid elongation pathways.

- Time-Course Studies : Sample at multiple growth phases (e.g., lag, log, stationary) to capture dynamic metabolic shifts, as demonstrated in Streptomyces metabolomics .

- Knockout Models : Compare wild-type and fatty acid synthase (FAS)-deficient strains to elucidate this compound’s biosynthetic dependencies .

Q. What are the limitations of this compound as a normalization standard in heterogenous biological systems?

- Matrix Variability : Lipid recovery differs across tissues (e.g., adipose vs. liver), requiring matrix-matched calibration curves .

- Co-Elution Risks : In GC-MS, closely eluting compounds (e.g., C18:0 methyl esters) may necessitate tandem MS for resolution .

- Alternative Standards : For polar metabolites, complement with hydrophilic standards (e.g., methyl dodecanoate) to cover broader chemical diversity .

Q. Methodological Troubleshooting

Q. How should discrepancies in this compound recovery rates between studies be addressed?

- Inter-Lab Validation : Share protocols for homogenization speed, solvent purity, and column type (e.g., DB-5 vs. HP-88) to identify variability sources .

- Blank Correction : Run solvent-only blanks to subtract background signals from contaminants .

- Meta-Analysis : Compare datasets across published studies (e.g., PLFA vs. total lipid analyses) to identify systemic biases .

Q. What statistical approaches are recommended for analyzing this compound-derived datasets in multi-group comparisons?

- Multivariate Analysis : Use PCA or PLS-DA to cluster samples and identify outliers.

- ANOVA with Post-Hoc Tests : Apply Tukey’s HSD for pairwise comparisons of lipid abundance across experimental groups .

- Machine Learning : Train random forest models to predict metabolic outcomes based on this compound-normalized lipid profiles .

Q. How can researchers validate the absence of this compound in control samples during isotopic labeling studies?

- High-Resolution MS : Employ Orbitrap or TOF detectors to distinguish this compound (m/z 312.53) from near-isobaric species .

- SILAC Controls : Spike heavy-isotope-labeled standards into controls to confirm no cross-talk with endogenous compounds .

Properties

IUPAC Name |

methyl nonadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXAHSJUDUZLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169524 | |

| Record name | Methyl nonadecan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Nonadecanoic acid methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-94-8 | |

| Record name | Methyl nonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl nonadecan-1-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nonadecan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nonadecan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL NONADECAN-1-OATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FQ8VV2L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.